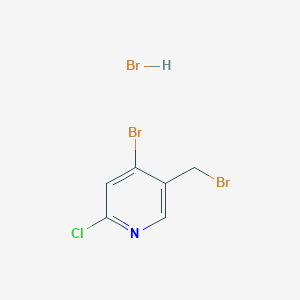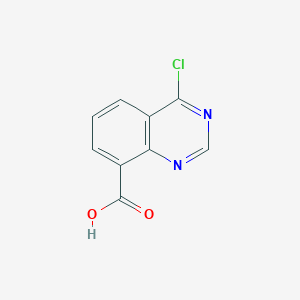
4-Chloroquinazoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroquinazoline-8-carboxylic acid is a derivative of quinazoline, an aromatic heterocyclic compound. Quinazoline itself is composed of a benzene ring fused with a pyrimidine ring. The addition of a chlorine atom at the 4th position and a carboxylic acid group at the 8th position of the quinazoline ring results in this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazoline-8-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 4-hydroxyquinazoline with thionyl chloride, which replaces the hydroxyl group with a chlorine atom . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as anhydrous ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts at the 4th position.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and indoles are common nucleophiles used in substitution reactions.
Solvents: Anhydrous ethanol and dimethyl sulfoxide (DMSO) are frequently used solvents.
Major Products Formed:
Scientific Research Applications
4-Chloroquinazoline-8-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Industrial Applications: It is used in the synthesis of other quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinazoline: The parent compound, which lacks the chlorine and carboxylic acid groups.
4-Chloroquinazoline: Similar to 4-Chloroquinazoline-8-carboxylic acid but without the carboxylic acid group.
Quinoxaline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the carboxylic acid group allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-chloroquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5-2-1-3-6(9(13)14)7(5)11-4-12-8/h1-4H,(H,13,14) |
InChI Key |
SDAAFDZDRNRNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



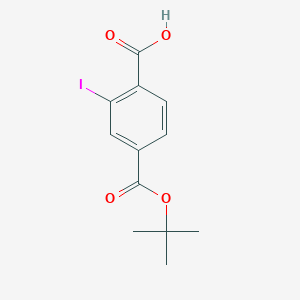
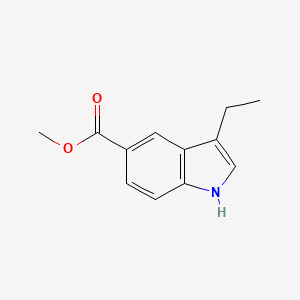

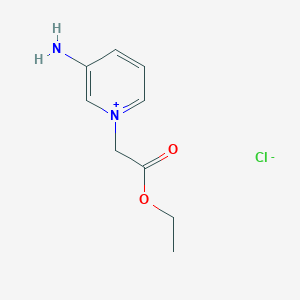



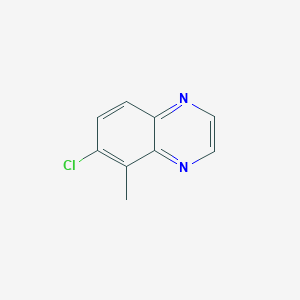

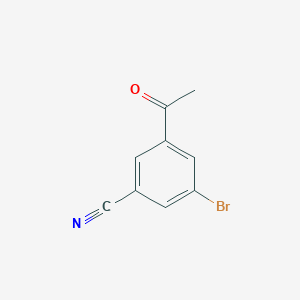
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
